5-methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
5-methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound that features both thiazole and triazole rings. These rings are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure allows it to participate in various chemical reactions, making it a valuable molecule in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, a thiazole derivative can be reacted with a triazole precursor in the presence of a suitable catalyst to form the desired compound. Reaction conditions such as temperature, solvent, and time are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is designed to ensure consistency, efficiency, and safety. Key steps include the preparation of starting materials, reaction optimization, and purification of the final product. Techniques such as crystallization, distillation, and chromatography are employed to isolate and purify the compound.
Chemical Reactions Analysis
Types of Reactions
5-methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
5-methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular pathways.
Medicine: It has potential therapeutic applications, including antimicrobial, antifungal, and anticancer activities.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 5-methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting cellular pathways. For instance, it may inhibit enzyme activity by binding to the active site, preventing substrate access. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
Thiazole derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring and exhibit antimicrobial and antiviral activities.
Triazole derivatives: Compounds such as fluconazole and voriconazole contain the triazole ring and are known for their antifungal properties.
Uniqueness
5-methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide is unique due to the combination of thiazole and triazole rings in its structure. This dual-ring system enhances its chemical reactivity and biological activity, making it a versatile compound in various fields of research and application.
Properties
IUPAC Name |
5-methyl-1-(1,3-thiazol-2-yl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5OS/c1-4-5(6(8)13)10-11-12(4)7-9-2-3-14-7/h2-3H,1H3,(H2,8,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFJGKKZHBGHSGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=NC=CS2)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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